N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a dimethoxybenzamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors, contributing to their biological activities .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Pharmacokinetics
The presence of functional groups such as the benzodioxole and thiazole rings, and the dimethoxybenzamide moiety, may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolic stability, and its rate and route of excretion .
Result of Action
Similar compounds have been reported to exhibit antitumor activities, potentially through the induction of apoptosis and cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.
Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole-benzodioxole intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide has been studied for its potential antitumor properties. Research has shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including HeLa, A549, and MCF-7 . The compound’s ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and benzodioxole-containing molecules. For example:
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit antitumor activity and share structural similarities with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide.
Benzo[d][1,3]dioxole incorporated diselenides: These compounds have been studied for their potential biological activities and share the benzodioxole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFNRKGKDKJQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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